3-Azido-1-benzofuran-2-carbaldehyde
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Overview
Description
3-Azido-1-benzofuran-2-carbaldehyde is a chemical compound with the molecular formula C9H5N3O2 It is a derivative of benzofuran, featuring an azido group (-N3) attached to the first carbon and an aldehyde group (-CHO) attached to the second carbon of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-1-benzofuran-2-carbaldehyde typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of ortho-hydroxyaryl ketones or the palladium-catalyzed coupling of 2-haloaryl ketones with alkynes.
Introduction of Azido Group: The azido group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) on the benzofuran ring is replaced by the azido group using sodium azide (NaN3) under appropriate conditions.
Industrial Production Methods:
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, H2/Pd-C
Substitution: PPh3, H2O
Major Products:
Oxidation: 3-Azido-1-benzofuran-2-carboxylic acid
Reduction: 3-Amino-1-benzofuran-2-carbaldehyde
Substitution: 3-Amino-1-benzofuran-2-carbaldehyde
Scientific Research Applications
3-Azido-1-benzofuran-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Medicinal Chemistry: The azido group can be used as a bioorthogonal handle for click chemistry, enabling the conjugation of the compound to biomolecules for drug delivery and imaging applications.
Material Science:
Mechanism of Action
The mechanism of action of 3-azido-1-benzofuran-2-carbaldehyde is primarily related to its reactivity towards nucleophiles and electrophiles. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry. The aldehyde group can form Schiff bases with amines, facilitating the formation of imines and other nitrogen-containing compounds .
Molecular Targets and Pathways:
Azido Group: Participates in cycloaddition reactions, forming stable triazole rings.
Aldehyde Group: Forms imines and other derivatives through condensation reactions with amines.
Comparison with Similar Compounds
2-Benzofurancarboxaldehyde: Lacks the azido group, making it less versatile for click chemistry applications.
3-Methyl-1-benzofuran-2-carbaldehyde:
2-Ethyl-1-benzofuran-3-carbaldehyde: Features an ethyl group, which affects its chemical properties and reactivity compared to the azido derivative.
Uniqueness: 3-Azido-1-benzofuran-2-carbaldehyde is unique due to the presence of both an azido group and an aldehyde group on the benzofuran ring. This combination of functional groups provides a wide range of reactivity, making it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry and material science .
Properties
CAS No. |
160349-69-9 |
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Molecular Formula |
C9H5N3O2 |
Molecular Weight |
187.15 g/mol |
IUPAC Name |
3-azido-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C9H5N3O2/c10-12-11-9-6-3-1-2-4-7(6)14-8(9)5-13/h1-5H |
InChI Key |
AROBPMSQLIZFFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C=O)N=[N+]=[N-] |
Origin of Product |
United States |
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